molecular formula C11H13N3O5S B2559451 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 866152-60-5

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2559451
CAS No.: 866152-60-5
M. Wt: 299.3
InChI Key: ZGAXYGHIQSDHQO-UHFFFAOYSA-N
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Description

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, iron powder), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine
  • 1-(2-nitrobenzenesulfonyl)-4-(pyridine-3-carbonyl)piperazine

Uniqueness

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of both a nitrobenzenesulfonyl group and an aldehyde group on the piperazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-nitrophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-9-12-5-7-13(8-6-12)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAXYGHIQSDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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